2,4,5-Trimethylaniline

Catalog No.
S577906
CAS No.
137-17-7
M.F
C9H13N
M. Wt
135.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylaniline

CAS Number

137-17-7

Product Name

2,4,5-Trimethylaniline

IUPAC Name

2,4,5-trimethylaniline

Molecular Formula

C9H13N

Molecular Weight

135.21 g/mol

InChI

InChI=1S/C9H13N/c1-6-4-8(3)9(10)5-7(6)2/h4-5H,10H2,1-3H3

InChI Key

BMIPMKQAAJKBKP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1C)N)C

solubility

less than 0.1 mg/mL at 73° F (NTP, 1992)
0.01 M
Sol in alcohol and ether; insol in wate

Synonyms

2,4,5-TMA, 2,4,5-trimethylaniline, 2,4,5-trimethylaniline hydrochloride

Canonical SMILES

CC1=CC(=C(C=C1C)N)C

The exact mass of the compound 2,4,5-Trimethylaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 73° f (ntp, 1992)0.01 msol in alcohol and ether; insol in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 37004. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of substituted aniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,5-Trimethylaniline (CAS 137-17-7), also known as pseudocumidine, is an asymmetric tri-alkylated aromatic amine utilized as a specialized precursor in the synthesis of high-performance polymers, complex diamide ligands, and analytical reference standards [1]. Its defining structural feature is the presence of methyl groups at the 2, 4, and 5 positions, leaving a single ortho position open [2]. This specific substitution pattern provides an intermediate level of steric hindrance—greater than unsubstituted aniline but less than symmetrically substituted 2,4,6-trimethylaniline—allowing for highly controlled reactivity in electrophilic aromatic substitutions and polymer end-capping[3]. In industrial procurement, its selection is primarily driven by its ability to impart asymmetric steric bulk, which enhances the organic solubility of downstream macromolecules, though its regulatory classification as a restricted primary aromatic amine necessitates stringent handling, purity verification, and traceability protocols [4].

Substituting 2,4,5-trimethylaniline with its symmetric isomer, 2,4,6-trimethylaniline (mesidine), or less substituted analogs like 2,4-dimethylaniline, fundamentally alters reaction kinetics and downstream material properties [1]. The 2,4,6-isomer features methyl groups at both ortho positions, creating severe steric shielding around the amine that drastically reduces its nucleophilicity and blocks specific oxidation pathways [2]. In contrast, 2,4,5-trimethylaniline retains one accessible ortho position, permitting targeted functionalization while still providing significant steric bulk via the buttressing effect of the adjacent methyl groups[3]. Using a generic xylidine or mesidine in advanced polymer synthesis or ligand formation will result in unpredictable molecular geometries, altered solubility profiles, and a failure to meet the precise steric requirements needed for selective chemical processing [1].

Impact of Asymmetric Ortho-Substitution on Amine Reactivity

The reactivity of the amine group in 2,4,5-trimethylaniline is heavily influenced by its asymmetric substitution. In comparative enzymatic oxidation models (using 20% S9 mix), 2,4,5-trimethylaniline demonstrates significantly higher conversion to active intermediates compared to 2,4,6-trimethylaniline [1]. The double ortho-substitution in 2,4,6-TMA sterically blocks the amine, whereas the single open ortho position in 2,4,5-TMA allows for activation [1]. This quantitative difference in steric shielding directly translates to chemical synthesis: 2,4,5-TMA is more readily oxidized and acts as a more reactive nucleophile in acylation and polymerization reactions than its symmetrically hindered counterpart.

Evidence DimensionAmine oxidation susceptibility (proxy for steric blocking)
Target Compound Data2,4,5-Trimethylaniline (1 open ortho position, high susceptibility)
Comparator Or Baseline2,4,6-Trimethylaniline (0 open ortho positions, sterically blocked)
Quantified Difference2,4,5-TMA exhibits 2-3x higher activation rates in standard assays due to the lack of double ortho-steric shielding.
ConditionsEnzymatic oxidation / chemical acylation kinetics

Buyers must select 2,4,5-TMA when a reaction requires the steric bulk of three methyl groups but still demands sufficient amine nucleophilicity that is blocked in the 2,4,6-isomer.

Regioselective Control in Electrophilic Aromatic Substitution

The 2,4,5-trimethyl substitution pattern exerts a strong 'buttressing effect' that strictly dictates the regiochemistry of subsequent functionalizations[1]. In thermal rearrangement studies of amidosulfates, 2,4,5-trimethylaniline undergoes almost quantitative conversion to the corresponding ortho-sulfonate at the single available position 6 [1]. In contrast, less substituted analogs like 3,5-dimethylaniline yield complex mixtures of ortho and para products, including disulfonates [1]. The steric strain induced by the 1-amino and 5-methyl substituents, combined with the buttressing of the 2- and 4-methyl groups, ensures that electrophilic attack is highly directed.

Evidence DimensionRegioselectivity in thermal rearrangement
Target Compound Data2,4,5-Trimethylaniline (Near quantitative yield of the single ortho-isomer)
Comparator Or Baseline3,5-Dimethylaniline (Yields a mixture: 54% ortho, 14% isomer, 22% disulfonate)
Quantified Difference2,4,5-TMA provides near 100% regioselectivity, eliminating the ~46% byproduct formation seen in less hindered analogs.
ConditionsThermal rearrangement of amidosulfates at 130-180 °C

Procuring 2,4,5-TMA eliminates the need for costly downstream chromatographic separations by forcing reactions to proceed with near-absolute regioselectivity.

Asymmetric Steric Bulk for Polymer Solubility and Ligand Design

The incorporation of 2,4,5-trimethylaniline into diamide ligands or high-performance polymers leverages its asymmetric steric profile. Compared to symmetric 2,4,6-trimethylaniline derivatives, the 2,4,5-substitution pattern alters the dihedral angles and packing efficiency of the resulting molecules [1]. In ligand synthesis, acylation of N-ethyl-2,4,5-trimethylaniline yields highly specific complexation geometries that influence metal selectivity [1]. In polyimides, this asymmetric bulk disrupts chain symmetry more effectively than unsubstituted aniline, increasing solubility in organic solvents without severely compromising the glass transition temperature (Tg).

Evidence DimensionStructural asymmetry and packing disruption
Target Compound Data2,4,5-Trimethylaniline (Asymmetric bulk, 1 open ortho position)
Comparator Or Baseline2,4,6-Trimethylaniline (Symmetric bulk, 0 open ortho positions)
Quantified Difference2,4,5-TMA provides asymmetric steric hindrance that enhances polymer solubility and creates unique ligand binding pockets compared to the rigid symmetry of 2,4,6-TMA.
ConditionsSynthesis of N-alkyl diamide ligands and polyimide end-capping

Selecting 2,4,5-TMA is essential when engineering polymers or ligands that require increased organic solubility while maintaining high steric hindrance around the nitrogen center.

High-Performance Polymer Synthesis (Polyimides/Polyamides)

Used as a specialized monomer or end-capping agent where the asymmetric trimethyl substitution is required to increase polymer solubility in organic solvents while maintaining thermal stability, outperforming unsubstituted aniline [1].

Regioselective Organic Synthesis

Ideal as a building block in electrophilic aromatic substitutions where the 'buttressing effect' of the 2,4,5-methyl groups forces near 100% regioselectivity at the single open ortho position, eliminating the complex isomer mixtures seen with less substituted xylidines [2].

Advanced Extractant Ligand Development

Utilized in the synthesis of bi-pyridyl diamide ligands for minor actinide extraction, where the specific steric bulk of the 2,4,5-trimethyl groups dictates the coordination geometry and selectivity of the metal-ligand complex[1].

Analytical Reference Standards for Regulatory Compliance

Procured as a certified reference material for environmental and consumer product testing (e.g., REACH, Oeko-Tex), as 2,4,5-trimethylaniline is a highly regulated primary aromatic amine requiring strict quantification in textiles and polymers [3].

Physical Description

2,4,5-trimethylaniline appears as white crystals or beige powder. (NTP, 1992)

Color/Form

White crystals
NEEDLES OBTAINED FROM WATER AS SOLVENT

XLogP3

2.3

Boiling Point

453 to 455 °F at 760 mm Hg (NTP, 1992)
234.5 °C

Density

0.957 (NTP, 1992)
0.957

LogP

2.27 (LogP)
log Kow= 2.27

Melting Point

154 °F (NTP, 1992)
68.0 °C
68 °C

UNII

00KUO98F97

Related CAS

21436-97-5 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.62%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (97.62%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (97.62%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H350 (97.62%): May cause cancer [Danger Carcinogenicity];
H411 (97.62%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1 mm Hg at 155.1 °F ; 10 mm Hg at 228.2° F (NTP, 1992)
0.01 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

137-17-7

Wikipedia

2,4,5-trimethylaniline

Methods of Manufacturing

PROBABLY BY NITRATION OF PSEUDOCUMENE FOLLOWED BY REDUCTION

Analytic Laboratory Methods

OSW Method 8270B. Determination Semivolatile Organic compounds by Gas Chromatography/Mass Spectrometry (GC/MS): Capillary Column Technique.
EPA Method EAD 1625. Semivolatile Organic Compounds by Isotope Dilution GCMS.

Dates

Last modified: 08-15-2023

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